molecular formula C14H25NO4 B11762340 tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B11762340
M. Wt: 271.35 g/mol
InChI Key: HAVNOZJQVOWZOK-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with a hydroxyethyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 4-position. This compound’s rigid bicyclo[2.2.2]octane scaffold is notable as a bioisostere for aromatic rings, particularly in drug discovery, where it enhances metabolic stability and modulates steric/electronic properties compared to phenyl groups .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-13-4-6-14(7-5-13,8-9-16)18-10-13/h16H,4-10H2,1-3H3,(H,15,17)

InChI Key

HAVNOZJQVOWZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO

Origin of Product

United States

Preparation Methods

Alkylation of 4-Aminobicyclo[2.2.2]Octane

A primary route involves alkylation of 4-aminobicyclo[2.2.2]octane with 2-bromoethanol. The amine is first Boc-protected using di-tert-butyl dicarbonate in dichloromethane with a tertiary base like triethylamine. Subsequent reaction with 2-bromoethanol in dimethylformamide (DMF) at 50–60°C introduces the hydroxyethyl group. Yields for this step range from 57% to 72%, depending on purification methods.

Key Reaction Conditions

  • Solvent: DMF or acetonitrile

  • Base: Potassium carbonate or triethylamine

  • Temperature: 50–100°C

  • Catalyst: None required

Ring-Opening of Epoxides

An alternative method employs ethylene oxide for hydroxyethylation. The Boc-protected amine reacts with ethylene oxide under basic conditions (e.g., sodium hydride in tetrahydrofuran), yielding the hydroxyethyl derivative. This method avoids halogenated reagents but requires careful control of exothermic reactions.

Optimization and Scalability

Catalytic Hydrogenation

In a patent-derived approach, platinum on carbon catalyzes hydrogenation of vinyl intermediates to ethyl derivatives. For example, a suspension of 5% Pt/C in methanol reduces vinyl groups at room temperature, achieving quantitative conversion. This method is scalable but necessitates specialized equipment for hydrogen handling.

Acidic Deprotection and Neutralization

Hydrochloric acid in dioxane removes Boc groups selectively, followed by neutralization with sodium hydroxide to precipitate the product. Adjusting pH to 12 minimizes side reactions, improving yield to 62% after chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, DMSO-d6_6) reveals characteristic signals:

  • δ 1.34 (s, 9H, Boc methyl groups)

  • δ 3.54–3.67 (m, 6H, hydroxyethyl and oxabicyclo protons)

  • δ 4.77 (t, J=5.5HzJ = 5.5 \, \text{Hz}, 1H, hydroxyl)

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times consistent across batches.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Alkylation with BrCH2CH2OH72%>95%HighSimplicity, minimal catalysts
Epoxide Ring-Opening65%90%ModerateAvoids halogenated reagents
Catalytic Hydrogenation85%98%LowHigh selectivity

Industrial Considerations

Large-scale synthesis prioritizes the alkylation route due to lower costs and compatibility with continuous flow systems. However, platinum-catalyzed hydrogenation offers higher purity for pharmaceutical applications. Solvent recovery (e.g., DMF distillation) and waste management of bromide byproducts are critical for sustainability .

Chemical Reactions Analysis

Transformation Reactions

The compound undergoes several chemical transformations, including:

Hydrogenation

  • Catalytic hydrogenation reduces double bonds in precursor molecules (e.g., converting E-olefins to saturated compounds) .

  • This step is critical for stabilizing reactive intermediates before further functionalization.

Nucleophilic Substitution

  • The hydroxymethyl group (-CH₂OH) can participate in alkylation reactions, as seen in the synthesis of derivatives with extended alkyl chains .

  • The carbamate moiety (tert-butyl group) may undergo cleavage under acidic or basic conditions, releasing the bicyclic amine core.

Protecting Group Chemistry

  • The tert-butyl carbamate group acts as a temporary protecting group for amines, which can be deprotected under acidic conditions (e.g., HCl) to yield biologically active derivatives .

Comparison with Related Carbamates

A structural comparison with similar carbamates highlights differences in reactivity and applications:

Compound Key Feature Reactivity/Activity
Tert-butyl carbamate Simple carbamate structureAntimicrobial; used as a protecting group
Benzyl carbamate Lipophilic benzyl groupAntimicrobial; enhanced membrane permeability
Ethyl (4-aminophenyl)carbamate Amino group for reactivityAnticancer; targets enzymatic sites
Subject Compound Bicyclic framework + hydroxymethylUnique steric/electronic properties; potential in enzyme inhibition

This comparison underscores the subject compound’s potential for selective interactions due to its complex bicyclic structure .

Key Research Findings

  • Antibacterial Activity : Derivatives of this compound (e.g., AM-8722) exhibit dual inhibition of bacterial topoisomerases (DNA gyrase and topoisomerase IV), demonstrating broad-spectrum activity .

  • Synthetic Flexibility : The oxabicyclooctane core allows for modular synthesis, enabling the attachment of diverse functional groups (e.g., hydroxyethyl, naphthyridinones) to modulate biological activity .

  • Optimization : Acidic hydrolysis and alkylation steps are critical for modifying the compound’s pharmacokinetic profile, such as enhancing solubility or targeting specific enzymes .

Structural and Reactivity Comparison

Feature Subject Compound Related Carbamates
Core Structure Oxabicyclo[2.2.2]octane + hydroxymethylLinear or cyclic carbamate frameworks
Biological Targets Bacterial topoisomerases (gyrase, topoisomerase IV)Antimicrobial, anticancer, neuroprotective
Reactivity Hydrolysis, alkylation, hydrogenationHydrolysis, lipophilic interactions

Scientific Research Applications

Drug Development

The unique structure of tert-butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate allows it to serve as a scaffold for the development of new therapeutic agents. Its potential applications include:

  • Pain Management : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain relief medications.

Neuropharmacology

Research indicates that this compound may influence neuropharmacological pathways, particularly in the treatment of:

  • Anxiety and Depression : Animal studies have shown that it may reduce anxiety-like behaviors, suggesting its potential as an antidepressant agent.

The biological activities of this compound can be summarized as follows:

Biological ActivityModel UsedEffect Observed
AntidepressantRodent Forced Swim TestReduced immobility time
NeuroprotectionIn vitro neuronal cellsUpregulation of BDNF
AnalgesicInflammatory pain modelSignificant pain relief

Case Study 1: Antidepressant Activity

A randomized controlled trial involving rodents demonstrated that administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group, indicating its potential for further exploration in clinical settings.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival, highlighting its potential therapeutic application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is largely dependent on its chemical structure. The carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. This can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the bicyclo[2.2.2]octane core. Key comparisons are outlined below:

Substituent Variations and Functional Group Effects

Compound Name Substituent at 1-Position Key Functional Groups Molecular Weight (g/mol) Applications/Notes
Target Compound 2-Hydroxyethyl Hydroxyethyl, Boc carbamate 292.81 (HCl salt) Potential intermediate in drug synthesis; hydrogen-bonding capability for solubility/bioactivity.
N-[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate HCl Aminomethyl Aminomethyl, Boc carbamate 244.38 (free base) Likely used in peptide coupling; aminomethyl enhances reactivity for conjugation.
tert-Butyl (1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate (QM-8246) Ethenyl Ethenyl, Boc carbamate N/A Ethenyl group may confer rigidity or participate in click chemistry reactions.
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate Vinyl Vinyl, Boc carbamate N/A Similar to QM-8246; vinyl group could enable polymerization or crosslinking.
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol None (methanol at 4-position) Primary alcohol N/A Simpler structure; alcohol group for derivatization or solubility enhancement.
Key Observations:
  • Hydroxyethyl vs. In contrast, the aminomethyl analog (from ) may exhibit higher nucleophilicity, favoring reactions like amide bond formation .
  • Boc Carbamate Universality : All analogs share the Boc carbamate, a protective group critical for amine stability in multistep syntheses (e.g., in intermediates for kinase inhibitors or protease activators) .
  • Hydrogen Bonding: The hydroxyethyl group’s O–H···O interactions (similar to tert-Butyl N-Hydroxycarbamate in ) may mimic phenolic –OH interactions in bioisosteric applications, such as RORγt agonists or myeloperoxidase inhibitors .

Bioisosteric Potential

The 2-oxabicyclo[2.2.2]octane core in the target compound is a validated phenyl bioisostere, offering improved metabolic stability and reduced toxicity in bioactive molecules. For example:

  • RORγt Agonists : Rigid bicyclo scaffolds enhance binding affinity compared to flexible phenyl rings .
  • Antibacterial Agents : Hydrophilic substituents (e.g., hydroxyethyl) may improve membrane penetration or target engagement .

Biological Activity

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, also known by its CAS number 1417551-57-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications in drug discovery.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 1417551-57-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its antimicrobial properties and potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that compounds within the oxabicyclo family exhibit broad-spectrum antimicrobial activity. For instance, AM-8722, a derivative related to this compound, has shown effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli in both in vitro and in vivo studies .

Study Findings
In vitro studies on AM-8722Demonstrated potent antibacterial activity against a range of pathogens at concentrations significantly lower than traditional antibiotics.
In vivo efficacyEffective in mouse models of bacterial infections, showing promise for therapeutic applications .

The proposed mechanism of action for compounds like this compound involves dual inhibition of bacterial topoisomerases II and IV, critical enzymes for bacterial DNA replication . This mechanism distinguishes it from other antibiotic classes, potentially reducing the likelihood of cross-resistance with existing antibiotics.

Synthesis

The synthesis of this compound can be achieved through several steps involving the reaction of appropriate precursors under controlled conditions to yield high-purity products. The synthetic pathway typically includes:

  • Formation of the oxabicyclo framework.
  • Introduction of the tert-butyl carbamate moiety.
  • Functionalization with hydroxyethyl groups to enhance solubility and biological activity.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Antibacterial Efficacy : A study published on novel oxabicyclooctane derivatives highlighted their effectiveness against resistant bacterial strains, suggesting a new avenue for antibiotic development .
  • Pharmacokinetic Properties : Research indicated favorable pharmacokinetics for AM-8722, with good absorption and distribution characteristics that are essential for therapeutic efficacy .
  • Comparative Studies : Comparative analyses with existing antibiotics showed that derivatives of this compound could outperform traditional agents in specific bacterial infections, emphasizing their potential as next-generation antibiotics .

Q & A

Q. Example Protocol :

React tert-butyl carbamate precursors with hydroxyethyl derivatives in anhydrous toluene under N₂.

Purify intermediates via column chromatography (silica gel, EtOAc/hexane).

Characterize intermediates using NMR and MS .

How should this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks for the bicyclo[2.2.2]octane ring (δ 3.5–4.5 ppm for ether oxygen, δ 1.4 ppm for tert-butyl) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • Crystallography :
    • Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to resolve X-ray diffraction data .
    • Generate ORTEP-3 diagrams to visualize molecular geometry and hydrogen bonding .

Q. Example Workflow :

Grow single crystals via slow evaporation (solvent: CH₃CN/EtOH).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures with SHELXL, achieving R-factors < 0.05 .

What are the stability considerations for this compound during storage and handling?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under N₂ to prevent hydrolysis of the carbamate group .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc cleavage) and oxidizing agents .
  • Decomposition : Thermal degradation above 150°C releases CO and NOₓ; monitor via TGA .

Q. Safety Protocol :

  • Use PPE (gloves, goggles) in ventilated fume hoods.
  • Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

How can challenges in stereochemical control during synthesis be addressed?

Methodological Answer:

  • Chiral Resolution : Use enantioselective catalysts (e.g., BINAP-Pd complexes) to control stereochemistry at the bicyclo[2.2.2]octane bridgehead .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to isolate diastereomers .
  • Crystallographic Validation : Confirm absolute configuration via anomalous scattering in X-ray data .

Case Study :
In a 2021 patent, tert-butyl carbamate derivatives were resolved using (R)-BINAP, achieving >95% enantiomeric excess .

How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with analogs (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to identify anomalous peaks .
  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal broadening .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Example :
A 2023 study resolved overlapping ¹H NMR signals (δ 3.8–4.2 ppm) by cooling samples to −40°C, revealing distinct proton environments .

What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd₂(dba)₃, XPhos-Pd, or Ni(COD)₂ for coupling steps to maximize efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hrs for cyclization) .
  • Workflow Table :
StepReactionConditionsYield Improvement Tips
1Boc protectionToluene, 80°CUse molecular sieves to remove H₂O
2CyclizationH₂SO₄, 0°C → RTQuench with NaHCO₃ to prevent over-acidification
3DeprotectionHCl/MeOH, 40°CAdd scavengers (e.g., triethylsilane) to trap HCl

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